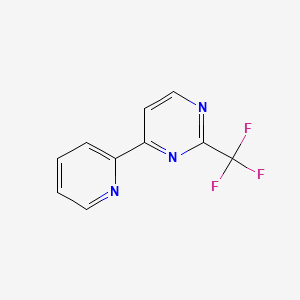

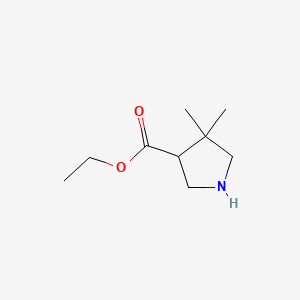

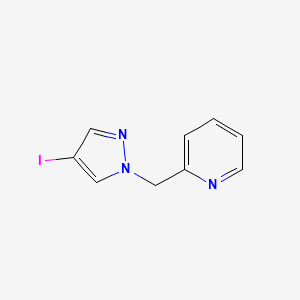

![molecular formula C25H20F2N2O2S B582637 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid CAS No. 1257093-40-5](/img/structure/B582637.png)

1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

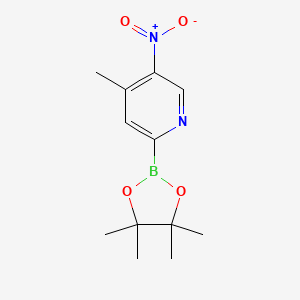

The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and fluorine substitutions. The benzothiazole ring system is a key structural motif, and the presence of fluorine atoms can significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are diverse, reflecting the complexity of its structure. Key reactions include the formation of the benzothiazole ring system and the introduction of the fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its complex molecular structure. The presence of fluorine atoms and the benzothiazole ring system can affect properties such as solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

- By binding to S1P1, TC-SP 14 modulates immune responses. It attenuates the immune reaction to antigen challenges, making it relevant in autoimmune diseases and inflammatory conditions .

Sphingosine-1-Phosphate Receptor Agonist (S1P1 Agonist)

Delayed-Type Hypersensitivity (DTH) Model

Mecanismo De Acción

Target of Action

TC-SP 14, also known as 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, is primarily an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor that plays a crucial role in the immune, central nervous, and cardiovascular systems .

Mode of Action

TC-SP 14 interacts with its target, S1P1, by binding to the receptor. This interaction triggers a series of intracellular events that modulate the function of the immune system . The compound has minimal activity at S1P3, another subtype of the S1P receptor .

Biochemical Pathways

The primary biochemical pathway affected by TC-SP 14 involves the modulation of the S1P1 receptor. This modulation prevents certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia . The exact downstream effects of this pathway are complex and involve a variety of cellular processes.

Pharmacokinetics

TC-SP 14 is orally active and possesses acceptable pharmacokinetic characteristics . It has been shown to produce a dose-dependent reduction in circulating blood lymphocytes in animal models . .

Result of Action

The primary result of TC-SP 14’s action is a significant reduction in blood lymphocyte counts and an attenuation of a delayed type hypersensitivity (DTH) response to antigen challenge . This implies that TC-SP 14 could potentially be used in conditions where immune response modulation is beneficial.

Direcciones Futuras

The future research directions for this compound could include further exploration of its anti-tubercular activity, investigation of other potential biological activities, and optimization of its synthesis process . Further studies could also explore its physical and chemical properties in more detail.

Propiedades

IUPAC Name |

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXGVDIXINMAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

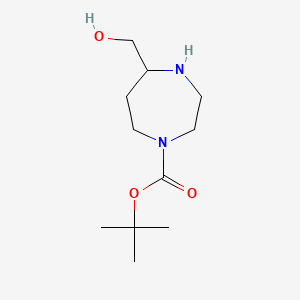

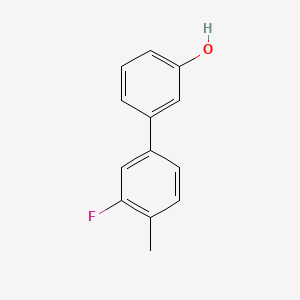

![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)